molecular formula C11H14O2 B2481675 [2-(4-Methoxyphenyl)cyclopropyl]methanol CAS No. 1352898-22-6

[2-(4-Methoxyphenyl)cyclopropyl]methanol

Cat. No.: B2481675
CAS No.: 1352898-22-6
M. Wt: 178.231
InChI Key: ZKFNRNDXRRPTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxyphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C₁₁H₁₄O₂ It features a cyclopropyl group attached to a methanol moiety, with a 4-methoxyphenyl substituent on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-methoxystyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent like sodium borohydride yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 4-Methoxyphenylcyclopropylcarboxylic acid.

    Reduction: 4-Methoxyphenylcyclopropylmethane.

    Substitution: 4-Substituted methoxyphenylcyclopropylmethanol derivatives.

Scientific Research Applications

[2-(4-Methoxyphenyl)cyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a bioisostere for alkenes, allowing the compound to mimic the behavior of other biologically active molecules. This property makes it useful in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)cyclopropyl]methanol
  • [2-(4-Methylphenyl)cyclopropyl]methanol
  • [2-(4-Fluorophenyl)cyclopropyl]methanol

Uniqueness

Compared to its analogs, [2-(4-Methoxyphenyl)cyclopropyl]methanol has a methoxy group that can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity and selectivity for certain biological targets . This makes it a valuable compound for medicinal chemistry and drug design.

Properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNRNDXRRPTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.